Rintatolimod
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXHTWUIVMBBY-JRJYXWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N9O25P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191952 | |
| Record name | Rintatolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38640-92-5 | |
| Record name | Rintatolimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38640-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rintatolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rintatolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Rintatolimod Action
Interaction with Pattern Recognition Receptors
The innate immune system relies on a class of proteins known as Pattern Recognition Receptors (PRRs) to detect molecular structures associated with pathogens. Rintatolimod's therapeutic effects are initiated by its specific interaction with one such receptor. wikipedia.orgpatsnap.com
This compound functions as a potent and highly selective agonist for Toll-like Receptor 3 (TLR3). patsnap.com TLR3 is a PRR located in the membranes of endosomes within various cell types, including immune cells like dendritic cells and non-immune cells such as epithelial cells. wikipedia.org Its primary role is to recognize dsRNA, a common molecular pattern associated with viral replication. patsnap.compatsnap.com
The molecular structure of this compound, a mismatched dsRNA, is specifically configured to bind to the active sites of the TLR3 homodimer. me-pedia.org This binding event causes the two TLR3 monomers to dimerize, initiating a conformational change that triggers downstream signaling. nih.gov The selectivity of this compound for TLR3 is a key feature of its design, stemming from the occasional introduction of uridylate into the poly(C) strand, which creates a "mismatched" or "rugged" structure. plos.org
A critical aspect of this compound's mechanism is its lack of activation of other primary dsRNA sensors, specifically the cytosolic helicases such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5). nih.govplos.orgnih.gov These helicases are another class of PRRs that detect viral RNA in the cell's cytoplasm. While other dsRNA molecules, like the prototypical poly(I):poly(C), activate both TLR3 and these cytosolic helicases, this compound's unique mismatched structure restricts its activity to TLR3. nih.govplos.org This selective activation is significant because the signaling pathways initiated by RIG-I and MDA5 are associated with a more pronounced pro-inflammatory response. nih.govplos.org
Table 1: this compound's Interaction with Pattern Recognition Receptors
| Receptor | Type | Cellular Location | This compound Interaction |
|---|---|---|---|
| Toll-like Receptor 3 (TLR3) | Transmembrane Protein | Endosomal Membrane | Selective Agonist |
| RIG-I | Cytosolic Helicase | Cytoplasm | No Activation |
| MDA5 | Cytosolic Helicase | Cytoplasm | No Activation |
Intracellular Signaling Pathways Triggered by this compound
The engagement of TLR3 by this compound initiates a specific intracellular signaling cascade that is distinct from the pathways used by most other Toll-like receptors.
TLR3 is unique among the TLR family in that it exclusively signals through the MyD88-independent pathway, which relies on the TIR-domain-containing adapter-inducing interferon-β (TRIF) adapter protein. nih.govfrontiersin.org Upon this compound-induced TLR3 dimerization, the TIR domain of TLR3 recruits the TRIF protein. This event serves as the starting point for a cascade of molecular interactions that propagates the signal from the endosome into the cytoplasm. nih.govfrontiersin.org The selectivity of this compound for the TLR3-TRIF pathway is believed to contribute to its clinical safety profile by minimizing the induction of certain systemic inflammatory cytokines associated with the MyD88-dependent pathway used by other TLRs. nih.govplos.orgplos.org
The activation of TRIF leads to the recruitment and activation of several downstream signaling molecules. TRIF activates TNF receptor-associated factor 3 (TRAF3), which in turn activates the kinase TBK1 (TANK-binding kinase 1) and IκB kinase epsilon (IKKε). These kinases play a crucial role in phosphorylating key transcription factors:
Interferon Regulatory Factors (IRF-3 and IRF-7): TBK1 and IKKε phosphorylate IRF-3 and IRF-7. nih.gov This phosphorylation causes them to dimerize and translocate from the cytoplasm to the nucleus, where they can bind to the promoters of target genes, most notably type I interferons.
Nuclear Factor kappa-B (NF-κB): The TRIF pathway also stimulates the activation of NF-κB, a critical transcription factor for inducing the expression of pro-inflammatory cytokines and other immune mediators. frontiersin.orgnih.gov
Induction of Gene Expression and Protein Synthesis by this compound
The culmination of the this compound-triggered signaling cascade is the coordinated transcription and subsequent synthesis of a multitude of proteins that establish an antiviral state and modulate the immune response. plos.orgnih.gov
The nuclear translocation of activated transcription factors like IRF-3, IRF-7, and NF-κB leads to the expression of hundreds of genes. plos.org Key among the induced proteins are:
Type I Interferons (IFN-α, IFN-β): These are hallmark cytokines produced following TLR3 activation, playing a central role in antiviral immunity. patsnap.com
Interferon-Stimulated Genes (ISGs): The initial production of interferons triggers a positive feedback loop, leading to the expression of numerous ISGs. nih.gov Examples include 2'-5' oligoadenylate (B1213165) synthetase (OAS), Protein Kinase R (PKR), IFIT1, IFIT2, and IFI16, which have direct antiviral functions. nih.govnih.gov
Cytokines and Chemokines: this compound induces the production of various cytokines (e.g., Tumor Necrosis Factor-alpha) and chemokines (e.g., CXCL10) that help orchestrate the broader immune response by recruiting and activating other immune cells. patsnap.comme-pedia.orgfrontiersin.org
Signal Transducers and Activators of Transcription (STATs): The signaling cascade also activates STAT proteins (STAT1, STAT2, STAT3), which are crucial for mediating cellular responses to interferons and other cytokines. nih.gov
Table 2: Key Molecules in the this compound Signaling Pathway
| Molecule Class | Specific Examples | Role in Pathway |
|---|---|---|
| Adapter Protein | TRIF | Recruited by activated TLR3; initiates downstream signaling. |
| Kinases | TBK1, IKKε | Phosphorylate and activate key transcription factors. |
| Transcription Factors | IRF-3, IRF-7, NF-κB | Translocate to the nucleus to initiate gene expression. |
| Effector Proteins | Type I Interferons (IFN-α, IFN-β) | Key antiviral cytokines. |
| 2'-5' OAS, Protein Kinase R | Interferon-stimulated enzymes with antiviral activity. |
Type I Interferon Production (IFN-α, IFN-β)
As a TLR3 agonist, this compound's mechanism is fundamentally linked to the induction of interferons (IFNs), a family of signaling proteins crucial to the antiviral response. wikipedia.orgnih.gov The activation of TLR3 by dsRNA is understood to signal cells to produce Type I interferons, specifically IFN-α and IFN-β. patsnap.com This signaling cascade plays a critical role in antiviral defense by enhancing the activity of immune cells like natural killer (NK) cells and cytotoxic T lymphocytes, which are essential for identifying and eliminating virus-infected cells. patsnap.compatsnap.com
While this compound is recognized as an interferon inducer, its effects can be nuanced depending on the cellular context. nih.govspringer.com For instance, in a study involving human pancreatic cancer cells, treatment with this compound activated the interferon signaling pathway; however, it did not result in directly elevated levels of IFN-α or IFN-β proteins. nih.gov This suggests that this compound may primarily stimulate interferon-induced genes and pathways rather than causing large-scale systemic interferon production, a characteristic that distinguishes it from other dsRNA molecules and may contribute to its tolerability profile. researchgate.netnih.gov
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine and Chemokine Profiles (e.g., TNF-α, IL-6)
This compound modulates the immune response by influencing the production of a wide range of cytokines and chemokines, including the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). patsnap.com By fine-tuning the levels of these molecules, this compound helps to create a balanced immune response, avoiding the excessive inflammation that can lead to tissue damage while maintaining an effective defense against pathogens. patsnap.com The compound's selectivity for the TLR3 receptor, without activating other cellular dsRNA sensors like cytosolic helicases, is believed to be responsible for its reduced induction of systemic inflammatory cytokines compared to less selective dsRNA molecules. nih.govnih.gov
Research has demonstrated this compound's capacity to significantly alter chemokine expression. In human pancreatic cancer cells, treatment led to a substantial upregulation of various cytokines and chemokines. nih.gov Notably, the chemokine CXCL10 was overexpressed by nearly 200-fold. nih.gov These molecules are vital for recruiting immune cells such as monocytes, macrophages, T cells, NK cells, and dendritic cells to sites of infection or disease. nih.gov
Table 1: Upregulation of Chemokines in Pancreatic Cancer Cells Treated with this compound
| Chemokine | Family | Fold Upregulation (Approx.) | Primary Function |
| CXCL10 | C-X-C Motif | 200x | Chemoattractant for T cells, NK cells, monocytes |
| CXCL1 | C-X-C Motif | Significant Upregulation | Chemoattractant for neutrophils |
| CXCL2 | C-X-C Motif | Significant Upregulation | Chemoattractant for neutrophils |
| CXCL3 | C-X-C Motif | Significant Upregulation | Chemoattractant for neutrophils |
| CXCL8 (IL-8) | C-X-C Motif | Significant Upregulation | Chemoattractant for neutrophils and other immune cells |
| CXCL11 | C-X-C Motif | Significant Upregulation | Chemoattractant for activated T cells |
| CXCL14 | C-X-C Motif | Significant Upregulation | Role in immune surveillance |
| CXCL16 | C-X-C Motif | Significant Upregulation | Chemoattractant for T cells and NKT cells |
Data derived from a study on human pancreatic cancer cells. nih.gov
Enzymatic and Molecular Pathway Activation Mediated by this compound
Beyond stimulating cytokine and chemokine production, this compound's activation of TLR3 initiates specific enzymatic pathways that are fundamental to the innate antiviral response. researchgate.netnih.govnih.gov These pathways involve interferon-induced enzymes that directly target and disrupt viral replication processes. nih.gov
The 2′-5′ Oligoadenylate Synthetase (2-5A Synthetase) System
This compound treatment activates interferon-induced proteins, including the 2′-5′ oligoadenylate synthetase (OAS) family of enzymes. researchgate.netnih.govnih.gov Proteomic analysis of cells treated with this compound has confirmed the induced expression of the 2′–5′-oligoadenylate synthase-like protein (OASL). nih.gov Upon binding to dsRNA, such as this compound, OAS enzymes are activated to synthesize 2′,5′-oligoadenylates (2-5A) from adenosine (B11128) triphosphate (ATP). nih.gov These 2-5A molecules then function as second messengers to activate the latent endoribonuclease, RNase L. nih.gov
RNase L Activation and its Role in RNA Degradation
The production of 2-5A by the synthetase system leads directly to the activation of Ribonuclease L (RNase L). wikipedia.orgnih.gov RNase L is a crucial component of the interferon-mediated antiviral state. Once activated, RNase L degrades both viral and cellular single-stranded RNA, effectively halting protein synthesis. wikipedia.orgnih.gov This degradation of RNA prevents the replication of viruses and can ultimately lead to the death (apoptosis) of the infected cell, thereby limiting the spread of the infection. wikipedia.org The activation of the OAS/RNase L pathway is considered a primary mechanism of this compound's antiviral activity. nih.gov
Protein Kinase R (PKR) Activation
This compound also activates another key interferon-induced, dsRNA-dependent enzyme: Protein Kinase R (PKR). researchgate.netnih.govnih.gov PKR is a serine/threonine kinase that acts as an intracellular sensor for dsRNA. nih.govwikipedia.org The binding of dsRNA molecules of sufficient length (typically 30 base pairs or longer) induces the dimerization and subsequent autophosphorylation of PKR, leading to its activation. nih.govwikipedia.org
Once active, PKR phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). nih.govwikipedia.org This phosphorylation event inhibits the recycling of eIF2, which is essential for initiating protein synthesis. mdpi.com The resulting shutdown of cellular mRNA translation serves as a powerful antiviral defense, as it prevents the production of viral proteins necessary for replication. wikipedia.orgyoutube.com This inhibition of protein synthesis also contributes to inducing apoptosis in virally infected cells. wikipedia.org
Immunological Modulations and Cellular Responses in Research Models
Orchestration of the Innate Immune System by Rintatolimod
The innate immune system is the body's first line of defense against pathogens. youtube.com this compound's primary interaction is with this system, initiating a rapid and broad-spectrum immune response. wikipedia.org
Enhancement of Natural Killer (NK) Cell Activity
This compound has been shown to enhance the activity of Natural Killer (NK) cells, a crucial component of the innate immune system responsible for targeting and destroying virus-infected cells and tumor cells. patsnap.comme-pedia.orgpatsnap.com This enhancement is mediated through the activation of TLR3, which leads to the production of interferons. patsnap.comme-pedia.org Interferons, in turn, boost the cytotoxic capabilities of NK cells. patsnap.com
In vitro studies using peripheral blood mononuclear cells from patients with Chronic Fatigue Syndrome (CFS), a condition often associated with reduced NK cell function, have demonstrated that this compound can significantly increase NK cell cytotoxicity. me-pedia.orgbiospace.com One study reported that in vitro exposure to this compound increased NK cell cytotoxicity by 100-178%. me-pedia.org Another study involving 15 CFS patients who donated NK cells found that this compound increased mean NK cell activity in vitro by over 100%. biospace.com
Table 1: Effect of this compound on Natural Killer (NK) Cell Activity in vitro
| Study Population | Key Finding | Reference |
|---|---|---|
| CFS Patients | Increased NK cell cytotoxicity by 100-178% | me-pedia.org |
Activation and Maturation of Macrophages and Dendritic Cells (DCs)
This compound plays a significant role in activating and promoting the maturation of macrophages and dendritic cells (DCs), which are key antigen-presenting cells (APCs). nih.govresearchgate.netplos.org As a TLR3 agonist, this compound stimulates these cells, leading to their maturation and enhanced ability to initiate an adaptive immune response. researchgate.netnih.gov
Upon activation by this compound, DCs upregulate costimulatory molecules and produce cytokines like Interleukin-12 (IL-12), which are essential for T-cell activation. researchgate.net Studies have shown that this compound can induce the maturation of human myeloid DCs, making it a potential adjuvant for cancer immunotherapy. researchgate.net In research on pancreatic cancer, this compound treatment was found to enhance the immune response by activating immune cells, including DCs. nih.govaimimmuno.com
Theoretical Facilitation of the Adaptive Immune System
By activating the innate immune system, this compound theoretically facilitates a subsequent adaptive immune response, which is more specific and provides long-lasting immunity. nih.govnih.gov
Upregulation of Major Histocompatibility Complex (MHC) Molecules for Antigen Presentation
The activation of TLR3 by this compound leads to the production of interferons, which are known to upregulate the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells. patsnap.commdpi.com This upregulation is crucial for the presentation of antigens to T-cells, a critical step in initiating an adaptive immune response. mdpi.comfrontiersin.org
Research has demonstrated that this compound can induce the expression of both MHC class I and class II molecules. researchgate.net In a study on human pancreatic cancer cells, treatment with this compound led to the overexpression of antigen-presenting genes, including those for MHC class I and II. nih.govresearchgate.net This enhanced expression of MHC molecules improves the ability of these cells to present tumor antigens to the immune system.
Table 2: this compound-Induced Upregulation of MHC Molecules
| Cell Type | MHC Class Induced | Key Finding | Reference |
|---|
Activation and Differentiation of T-Lymphocyte Subsets (CD4+, CD8+, Cytotoxic T Lymphocytes)
The activation of dendritic cells by this compound is a key step in priming and activating T-lymphocytes. nih.gov Mature DCs present antigens to naive T-cells, leading to their differentiation into various subsets, including CD4+ (helper) T-cells and CD8+ (cytotoxic) T-lymphocytes (CTLs). aacrjournals.org
This compound's ability to stimulate the production of interferons and other cytokines creates a microenvironment that favors the development of a Th1-type T-cell response, which is critical for anti-tumor and antiviral immunity. patsnap.comresearchgate.net Studies in pancreatic cancer have shown that this compound treatment enhances T-cell responses, and an increased abundance of CD4+ T-cells correlated with improved clinical outcomes. nih.govaacrjournals.org While some studies did not find a significant increase in circulating T-cell counts after treatment, they did observe pronounced T-cell activation gene overexpression in patients with stable disease. aacrjournals.orgmdpi.com
Potential Modulations of B-Cell Responses and Antibody Production
Toll-like receptor 3 is expressed on B-cells, suggesting that this compound could directly influence their function. aacrjournals.orgmdpi.com The activation of TLRs on B-cells can regulate various stages of B-cell development, activation, cytokine secretion, and antibody production. nih.gov
A study in patients with pancreatic cancer treated with this compound found a significant increase in circulating B-cells after six weeks of treatment. mdpi.comnih.gov This increase was particularly noted in long-term survivors. nih.gov While this study highlights a potential link between this compound and B-cell modulation, further research is needed to fully understand the impact on antibody production and the specifics of the B-cell response.
Preclinical Research Avenues and Mechanistic Investigations of Rintatolimod
Antiviral Research in In Vitro and Non-Human In Vivo Models
Rintatolimod, a synthetic double-stranded RNA (dsRNA), has been the subject of extensive preclinical research to evaluate its potential as a broad-spectrum antiviral agent. Its mechanism of action is primarily centered on its ability to act as an agonist for Toll-like receptor 3 (TLR3), a key sensor of the innate immune system that recognizes viral dsRNA. patsnap.compatsnap.comwikipedia.org
Preclinical studies have highlighted this compound's activity against a wide array of viruses. This broad-spectrum potential stems from its role as an immunomodulator that activates the host's innate defenses rather than targeting a specific viral component. nih.govnih.gov Research has documented its efficacy in various models against viruses including coronaviruses (like SARS-CoV), influenza virus, Ebola virus, hepatitis C virus (HCV), human immunodeficiency virus (HIV), Coxsackie B3 virus, human herpesvirus-6 (HHV-6), and several flaviviruses. nih.govaimimmuno.comme-pedia.orgnih.gov This wide range of activity underscores its potential as a first-line defense against emerging viral threats.
Ebola Virus (EBOV): In preclinical studies using a lethal mouse model of Ebola virus disease (EVD), this compound demonstrated significant protective efficacy, with 100% of treated mice surviving the challenge. nih.govresearchgate.netbioworld.com The mechanism is twofold. First, as a TLR3 agonist, it stimulates the host's innate immune response. aimimmuno.com Second, it acts as a competitive decoy for the Ebola virus protein VP35. nih.govresearchgate.netbioworld.com VP35 is a crucial virulence factor that sequesters viral dsRNA to shield it from host immune sensors, thereby inhibiting the production of type I interferons. researchgate.netresearchgate.net this compound efficiently competes with viral dsRNA for binding to VP35, thereby blocking this immunosuppressive function and restoring the host's interferon response. bioworld.comnih.gov
SARS-CoV: Research on the original SARS coronavirus (SARS-CoV-1) in mouse models revealed that this compound was a highly effective antiviral agent, conferring a significant survival benefit. nih.govaimimmuno.com Studies exploring its effects in the context of SARS-CoV-2 on human pancreatic cancer cells showed that this compound induces a potent antiviral state. nih.gov It achieves this by stimulating the production of RNase L, an enzyme that degrades viral RNA, and by activating both innate and adaptive immune responses through TLR3 signaling. nih.gov This activation leads to the expression of various cytokines and chemokines that are crucial for fighting viral infections. nih.gov
Coxsackie B3 Virus: In a mouse model of myocarditis induced by Coxsackie B3 virus, this compound was shown to be markedly protective. me-pedia.orgme-pedia.org This finding suggests its potential utility in mitigating the severe cardiac inflammation often associated with this viral infection.
Human Herpesvirus 6 (HHV-6): In vitro studies have demonstrated that this compound can inhibit the activity of HHV-6, a virus linked to various conditions, including some cases of chronic fatigue syndrome. me-pedia.org
Flaviviruses: Independent research has confirmed the antiviral activity of this compound against several members of the flavivirus family, including West Nile virus, Dengue fever virus, and various encephalitis-causing viruses. nih.gov
This compound interferes with viral replication through at least two distinct mechanisms. As a dsRNA analog, it can directly compete with and interfere with the replication machinery of certain viruses. patsnap.com More significantly, its activation of TLR3 triggers a cascade that leads to the production of the enzyme RNase L. wikipedia.orgnih.gov This enzyme degrades both viral and cellular RNA, effectively halting viral replication and leading to the death of the infected cell. wikipedia.org In the specific case of the Ebola virus, this compound acts as a decoy for the viral protein VP35, preventing it from sequestering viral dsRNA and thereby allowing the host's immune system to recognize and combat the infection. nih.govbioworld.comresearchgate.net
The primary mechanism by which this compound bolsters host defenses is through the activation of TLR3. patsnap.comwikipedia.org Unlike other TLRs that primarily use the MyD88 signaling pathway, which can lead to significant inflammation, TLR3 predominantly signals through the TRIF pathway. nih.govcloudfront.net This selectivity allows this compound to induce a robust antiviral response with a more controlled inflammatory cytokine profile. nih.govcloudfront.net
Upon binding to TLR3, this compound initiates a signaling cascade that results in:
Interferon Production: It triggers the production of type I interferons (IFN-α, IFN-β), which are master regulators of the antiviral state. patsnap.comwikipedia.org
Activation of Immune Cells: The secreted interferons and other cytokines enhance the cytotoxic activity of Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are essential for identifying and destroying virus-infected cells. patsnap.compatsnap.com
Induction of Antiviral Enzymes: It activates interferon-stimulated genes, leading to the production of antiviral proteins like 2'-5' adenylate synthetase (which activates RNase L) and protein kinase R (PKR), both of which play crucial roles in inhibiting viral protein synthesis and replication. nih.govsemanticscholar.org
Oncological Research in Preclinical Models
In addition to its antiviral properties, this compound has been investigated for its direct effects on cancer cells in preclinical settings. This research explores its potential to act not only as an immunomodulator in cancer therapy but also as an agent that can directly inhibit tumor growth.
In vitro studies using human pancreatic ductal adenocarcinoma (PDAC) cell lines have provided evidence of this compound's direct anti-tumoral effects. researchgate.netnih.gov Research has shown that the expression of TLR3 can be heterogeneous across different pancreatic cancer cell lines. nih.gov
The key findings from these preclinical models include:
Inhibition of Proliferation: this compound treatment significantly reduced the proliferation of pancreatic cancer cells that express high levels of TLR-3 mRNA, such as the CFPAC-1 cell line. researchgate.netnih.govnih.gov In contrast, it had no significant effect on the growth of cell lines with undetectable TLR-3 expression. nih.govnih.gov This suggests a direct, TLR-3-dependent anti-proliferative effect. researchgate.netnih.gov
Reduction of Cell Migration: In scratch assays designed to measure cell motility, this compound-treated CFPAC-1 cells showed a trend towards reduced cell migration compared to untreated controls. nih.govnih.govresearchgate.net
These findings propose that this compound may exert a direct anti-tumoral action on cancer cells that express its target receptor, TLR-3, independent of its effects on the immune system. researchgate.netnih.gov
Table of Research Findings: this compound's Antiviral Mechanisms
| Viral Pathogen | Model System | Key Mechanistic Findings | References |
|---|---|---|---|
| Ebola Virus | Mouse Model | Acts as a competitive decoy for viral protein VP35; Activates TLR3 to restore host interferon response. | nih.govresearchgate.netbioworld.comnih.gov |
| SARS-CoV-1/2 | Mouse Model / Human Cells | Induces RNase L to block viral replication; Activates innate and adaptive immunity via TLR3. | nih.govaimimmuno.com |
| Coxsackie B3 | Mouse Model | Protects against virus-induced myocarditis. | me-pedia.orgme-pedia.org |
| HHV-6 | In Vitro | Demonstrates direct inhibition of viral activity. | me-pedia.org |
| Flaviviruses | Not Specified | Shows antiviral activity against West Nile, Dengue, and Encephalitis viruses. | nih.gov |
Table of Research Findings: this compound's Direct Anti-Tumor Effects
| Cancer Cell Line | Study Type | Effect on Proliferation | Effect on Migration | TLR-3 Dependence | References |
|---|---|---|---|---|---|
| CFPAC-1 (Pancreatic) | In Vitro | Significantly inhibited | Reduced (not always statistically significant) | High TLR-3 expression required | researchgate.netnih.govnih.gov |
| MIAPaCa-2 (Pancreatic) | In Vitro | No significant effect | Not specified | Moderate TLR-3 expression | nih.govnih.gov |
| PANC-1 (Pancreatic) | In Vitro | No significant effect | Not specified | Undetectable TLR-3 expression | nih.govnih.gov |
Table of Compound Names
| Compound Name |
|---|
| Durvalumab |
| FOLFIRINOX |
| Ganciclovir |
| Interferon |
| Pembrolizumab (B1139204) |
| PolyA.PolyU |
| PolyI:C12U |
| Remdesivir |
Immunomodulatory Mechanisms within the Tumor Microenvironment
This compound, a selective Toll-like receptor 3 (TLR3) agonist, demonstrates significant immunomodulatory effects within the tumor microenvironment (TME). patsnap.comaacrjournals.org By activating TLR3, which is expressed on various immune cells like dendritic cells (DCs), natural killer (NK) cells, and B cells, as well as on some cancer cells, this compound can shift the TME from an immunosuppressive to an immunostimulatory state. patsnap.comaacrjournals.orgnih.gov This activation triggers the release of pro-inflammatory cytokines and chemokines, which are crucial for recruiting and activating effector immune cells. patsnap.comnih.govfrontiersin.org
Key immunomodulatory mechanisms of this compound within the TME include:
Activation of Dendritic Cells: this compound promotes the maturation and activation of DCs, particularly type 1 conventional dendritic cells (cDC1s). aacrjournals.orgresearchgate.net Activated cDC1s are critical for priming and activating cytotoxic T lymphocytes (CTLs) through antigen cross-presentation. aacrjournals.orgcareacross.com
Enhancement of T-Cell Responses: The compound boosts antitumor immunity through DC-mediated T-helper (Th) cell responses. researchgate.netnih.gov Studies have shown that this compound treatment leads to an increased peripheral abundance of activated T cells, which is correlated with improved clinical outcomes in some cancer models. researchgate.netnih.gov
Recruitment of Cytotoxic T Lymphocytes: By inducing the production of CTL-attracting chemokines, this compound facilitates the influx of these potent anti-tumor immune cells into the TME. nih.gov
Induction of an Antiviral-like State: this compound can induce the expression of interferon-stimulated genes within cancer cells, creating an antiviral state that can inhibit tumor cell proliferation and survival. nih.govresearchgate.net
Table 1: Effects of this compound on Immune Cells in the Tumor Microenvironment
| Immune Cell Type | Effect of this compound | Reference |
|---|---|---|
| Dendritic Cells (DCs) | Promotes maturation and activation, especially of cDC1s. | aacrjournals.orgresearchgate.net |
| T-Cells | Enhances activation and responses, mediated by DCs. | researchgate.netnih.gov |
| B-Cells | Increases peripheral counts in some models. | mdpi.com |
| Natural Killer (NK) Cells | Activation is a known mechanism of TLR3 agonists. | patsnap.com |
Synergistic Potentials with Other Immunotherapeutic Agents in Preclinical Cancer Models
Pancreatic Cancer:
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a notoriously "cold" tumor with an immunosuppressive microenvironment, this compound has shown promise. patsnap.comaacrjournals.org Studies suggest that by activating TLR3, this compound can help overcome the resistance to ICI monotherapy. careacross.com Preclinical evidence indicates that this compound can induce DC maturation and stimulate antigen cross-priming, which are critical steps for an effective anti-tumor T-cell response that can be augmented by ICIs. aacrjournals.org The combination of this compound with anti-PD-L1 antibodies, such as durvalumab, is being explored to induce synergistic anti-tumor immune responses. careacross.comtargetedonc.com Research has shown that this combination may enhance the efficacy of dendritic cell-based vaccines as well. aimimmuno.compatsnap.com
Melanoma:
Preclinical mouse models of melanoma have also demonstrated the synergistic potential of this compound with checkpoint blockade therapies. aimimmuno.comglobenewswire.com The combination has been shown to increase survival rates and therapeutic efficacy. aimimmuno.comglobenewswire.com The mechanism is thought to involve the enhancement of CD4+ and effector T cells. nih.gov Furthermore, preclinical studies have shown that a chemokine-modulating regimen including this compound can improve the efficacy of dendritic cell-based vaccines and anti-PD-L1 therapies in melanoma models. aimimmuno.compatsnap.com
Other Cancers:
The synergistic potential of this compound extends to other cancers as well. In preclinical models of recurrent ovarian cancer, combining this compound with chemotherapy and checkpoint inhibitors like pembrolizumab is being investigated to increase immune cell infiltration into tumors. ovariancancernewstoday.comupmcphysicianresources.com Similarly, in breast cancer models, a chemokine-modulating regimen containing this compound has been shown to synergistically induce the production of CTL-attracting chemokines. nih.gov
Table 2: Preclinical Synergistic Combinations with this compound
| Cancer Model | Combination Agent(s) | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Pancreatic Cancer | Checkpoint Inhibitors (e.g., anti-PD-L1) | Overcoming immunosuppressive microenvironment, enhancing T-cell responses. | patsnap.comcareacross.com |
| Melanoma | Checkpoint Inhibitors | Increased survival rates and therapeutic efficacy. | aimimmuno.comglobenewswire.com |
| Ovarian Cancer | Chemotherapy, Checkpoint Inhibitors (e.g., pembrolizumab) | Potential for increased immune infiltration in tumors. | ovariancancernewstoday.comupmcphysicianresources.com |
| Breast Cancer | Interferon alfa-2b, COX-2 Inhibitor | Selective induction of CTL-attracting chemokines. | nih.gov |
Investigation of Biomarkers for Responsiveness to this compound in Cancer Models
A key area of preclinical investigation is the identification of biomarkers that can predict which tumors will respond to this compound therapy. This would enable patient stratification and more targeted therapeutic approaches.
TLR3 Expression:
The most prominent biomarker under investigation is the expression of Toll-like receptor 3 (TLR3) on tumor cells. nih.govaimimmuno.com Preclinical studies in pancreatic cancer have shown that the anti-proliferative and anti-migratory effects of this compound are dependent on the level of TLR3 expression in the cancer cells. nih.gove-century.us Human pancreatic ductal adenocarcinoma (hPDAC) cell lines with high TLR3 expression exhibited a significant reduction in proliferation when treated with this compound, whereas cell lines with low or undetectable TLR3 expression did not. nih.gove-century.us This suggests that tumor TLR3 expression could be a critical biomarker for selecting patients who are most likely to benefit from this compound treatment. aimimmuno.com High TLR3 expression has also been associated with a favorable prognosis in some digestive system tumors. imrpress.com
Immune Cell Signatures:
Beyond TLR3 expression on tumor cells, the baseline and on-treatment immune profiles of patients may also serve as biomarkers. In studies of advanced pancreatic cancer, patients with stable disease following this compound treatment exhibited pronounced activation of dendritic cells and T-cells. researchgate.netnih.gov Conversely, patients with progressive disease showed increased expression of immune checkpoint-related genes like IDO1 and PD-1 post-treatment. researchgate.netnih.gov The abundance of specific immune cell subsets, such as BTLA+ XCR1+ cDC1s and CD4+SELL+ T cells, after treatment has also been correlated with improved clinical outcomes. researchgate.netnih.gov
Other Potential Biomarkers:
Preclinical research is also exploring other potential biomarkers. For instance, the ability of a chemokine-modulating regimen containing this compound to selectively induce CTL-attracting chemokines could be a functional biomarker of response. nih.gov Additionally, the activation of downstream signaling pathways of TLR3, such as the IRF3 pathway, could also be investigated as a potential indicator of this compound activity. nih.gov
Mechanistic Research in Models of Chronic Immunological Dysregulation
Investigations into Immunological Abnormalities in Models Relevant to Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)
This compound has been investigated for its potential to address immunological abnormalities observed in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). me-pedia.org ME/CFS is a complex illness often characterized by profound fatigue, post-exertional malaise, and other systemic symptoms. sciforschenonline.org A leading theory suggests that immune dysregulation, potentially triggered by a viral infection, plays a central role in the pathophysiology of ME/CFS. me-pedia.orgmdpi.com
One of the key immunological findings in some individuals with ME/CFS is reduced function of Natural Killer (NK) cells, which are crucial components of the innate immune system. me-pedia.orgwikipedia.org Preclinical and clinical research has indicated that low NK cell activity may be associated with greater symptom severity in ME/CFS. wikipedia.org this compound, as a TLR3 agonist, has been shown to stimulate NK cell activity. me-pedia.orgwikipedia.org
Studies on RNase L Pathway Dysfunction in Relevant Disease Models
A significant area of mechanistic research for this compound in the context of ME/CFS revolves around the 2',5'-oligoadenylate (2-5A) synthetase/RNase L antiviral pathway. mdpi.comresearchgate.net This pathway is a critical component of the innate immune response to viral infections. mdpi.comwikipedia.org
In some individuals with ME/CFS, a dysregulation of this pathway has been reported. mdpi.comme-pedia.org This can lead to the accumulation of a lower molecular weight, proteolytic form of RNase L, which may have altered function. nih.gov The theory is that this dysregulation could contribute to the symptoms of ME/CFS. mdpi.com
This compound, being a double-stranded RNA (dsRNA), can activate the 2-5A synthetase/RNase L pathway. wikipedia.orgresearchgate.net Studies have shown that treatment with this compound can lead to changes in this pathway in individuals with ME/CFS, potentially correcting the underlying dysfunction. researchgate.netoatext.com Downregulation of the activated 2-5A synthetase/RNase L pathway has been observed in temporal association with clinical improvement in some patients. me-pedia.org
Theoretical and Preclinical Explorations in Other Immune-Related Conditions
The immunomodulatory properties of this compound have led to its theoretical and preclinical exploration in a range of other immune-related conditions, primarily centered around its antiviral and immune-boosting capabilities. mdpi.com As a TLR3 agonist, this compound can activate broad-spectrum immune responses, making it a candidate for various diseases where the immune system is a key player. aimimmuno.com
Preclinical studies have explored this compound's potential in various viral infections. mdpi.com For instance, it has shown promise in a mouse model of Severe Acute Respiratory Syndrome (SARS) and has been investigated for its ability to prevent influenza virus infection. mdpi.com The mechanism in these models is thought to be the induction of an antiviral state through the production of interferons and the activation of the RNase L pathway, which degrades viral RNA. nih.govwikipedia.org
The ability of this compound to stimulate the innate immune system has also led to its investigation in the context of HIV. upmcphysicianresources.commdpi.com Furthermore, its immunomodulatory effects have prompted preclinical and clinical interest in its use for various cancers beyond those already discussed, including colorectal cancer. upmcphysicianresources.com
Exploration of Immunomodulatory Roles in Models of Multiple Sclerosis (MS)
Preclinical research has explored the potential of this compound in the context of multiple sclerosis (MS), focusing on its primary mechanism as a Toll-like receptor 3 (TLR3) agonist. The investigation centers on the hypothesis that stimulating the innate immune system via TLR3 could re-establish immune competence within the central nervous system (CNS). nih.gov This is particularly relevant in scenarios where CNS immune surveillance is compromised, such as during treatment with certain MS therapies. nih.gov
The primary animal model used to study MS is experimental autoimmune encephalomyelitis (EAE). Research using a TLR3 agonist, polyinosinic-polycytidylic acid (poly I:C), in an EAE model has provided a rationale for investigating compounds like this compound. nih.gov One study investigated the effects of TLR3 agonism in the context of α4-integrin deficiency, which mimics the mechanism of the MS drug natalizumab. nih.gov Natalizumab works by reducing the migration of leukocytes into the CNS. nih.gov The study found that systemic treatment with a TLR3 agonist in an EAE mouse model could re-establish CNS immune competence and disease susceptibility that was otherwise diminished by α4-integrin deficiency. nih.gov This suggests a potential biological basis for using TLR3 agonists to restore a level of immune surveillance in the CNS. nih.gov
Table 1: Preclinical Research of TLR3 Agonism in an MS Model
| Research Area | Animal Model | Compound Used | Key Mechanistic Hypothesis | Finding |
|---|
Mechanistic Considerations in Research related to HIV and Influenza
The mechanistic properties of this compound have been investigated preclinically for viral infections, notably HIV and influenza, where it functions primarily as an immunomodulator. patsnap.com
HIV Research
In the context of HIV, research has focused on this compound's ability to act as a latency-reversing agent (LRA). nih.govgoogle.com Despite effective antiretroviral therapy (ART) that suppresses viral replication, HIV can persist in a dormant or latent state within cellular reservoirs. google.com A major goal of HIV cure research is the "kick and kill" strategy, which involves using an LRA to reactivate this latent HIV, making the infected cells visible to the immune system for elimination. nih.govsciencedaily.com
This compound, as a TLR3 agonist, is explored for this "kick" function. nih.gov Preclinical studies using the related TLR3 agonist poly(I:C) in humanized mouse models of HIV latency have shown it can reactivate latent HIV in vivo. nih.gov The proposed mechanism involves the activation of intracellular signaling pathways, such as NF-κB and JNK, which leads to the transcription of the latent HIV provirus. nih.gov These findings support the investigation of TLR3 agonists as a component of a broader HIV eradication strategy, potentially in combination with other therapeutic agents. nih.gov
Influenza Research
For influenza, preclinical research has centered on this compound's role as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. plos.orgaimimmuno.com Studies in animal models, including rodents and non-human primates, have demonstrated that this compound can significantly potentiate the effects of influenza vaccines. aimimmuno.comaimimmuno.com
A key finding from these preclinical models is that the intranasal administration of this compound alongside an influenza vaccine can induce broad, cross-protective immunity. aimimmuno.comaimimmuno.comnih.gov This means the immune response is not only strengthened against the specific viral strains in the vaccine but is also effective against other, more dangerous strains, such as highly pathogenic avian influenza (HPAI) viruses like H5N1. aimimmuno.comaimimmuno.com This effect is believed to be achieved through a mechanism known as 'epitope spreading', where the immune system is stimulated to recognize multiple parts of the virus, leading to a more robust and broader response. aimimmuno.com The combination of intranasal influenza vaccine with this compound has been shown to generate specific secretory IgA responses, a critical component of mucosal immunity and a first line of defense against respiratory viruses. nih.govaimimmuno.com
Table 2: Preclinical Research of this compound as an Influenza Vaccine Adjuvant
| Animal Model | Key Findings | Proposed Mechanism |
|---|---|---|
| Rodents (Mice) | Enhanced cross-protection against H5N1 viruses when combined with a seasonal trivalent vaccine. plos.orgaimimmuno.com | TLR3 agonism induces innate immune responses required for adaptive immunity. aimimmuno.com |
Methodological Approaches in Rintatolimod Research
Cellular and Molecular Assays for Investigating Rintatolimod's Effects
Gene Expression Profiling (e.g., Targeted Gene Arrays, Multiplexed Gene Expression)
To understand the molecular mechanisms of this compound, researchers extensively use gene expression profiling techniques. These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive view of the cellular response to the drug.
One common approach is multiplexed gene expression analysis . This technique was used to assess the regulation of genes involved in the Toll-like receptor 3 (TLR-3) signaling pathway in human pancreatic ductal adenocarcinoma (hPDAC) cell lines after treatment with this compound. nih.gove-century.usnih.gov In these studies, a custom-created gene panel was used to investigate the gene expression profiles of treated and untreated cells. nih.gov The results showed that in CFPAC-1 cells, which have high TLR-3 expression, this compound treatment led to the upregulation of fifteen genes significantly related to the transcription factors NFKB1, RELA, and SP1, which are key regulators of the TLR-3 pathway. nih.gove-century.usnih.gov
Another study utilized comprehensive transcriptomic NanoString profiling to investigate the effect of this compound on the peripheral immune landscape of patients with advanced pancreatic cancer. aacrjournals.orgresearchgate.net This technology allows for the direct and multiplexed measurement of hundreds of mRNA transcripts. The study found that this compound treatment enhanced peripheral immune activity at the transcriptomic level, particularly involving dendritic cells (DCs) and T cells. aacrjournals.orgresearchgate.net Specifically, genes encoding key markers of DC activation (CD40, CD83, and CD86) and genes associated with DC-mediated T helper 1 (Th1) cell responses (IFNG, IL12A, and IL12B) were significantly overexpressed after this compound infusions. aacrjournals.org
Targeted gene expression profiling has also been employed to measure the direct effects of this compound on uninfected human pancreatic cancer cells. nih.goveur.nl These studies revealed that this compound induces an antiviral state by upregulating genes involved in the interferon signaling pathway. nih.govmdpi.com For instance, the expression of TLR3 itself was significantly increased, especially in cells with initially low TLR3 levels. mdpi.com Furthermore, genes like IFI16 (interferon gamma inducible protein 16), IFI27 (interferon alpha inducible protein), and TICAM1 were overexpressed, indicating activation of innate immune responses. mdpi.com
The table below summarizes the key gene expression changes observed in pancreatic cancer cells following this compound treatment.
| Gene/Gene Family | Change in Expression | Cell Type/Context | Associated Pathway/Function | Citation |
| TLR3 Signaling Pathway Genes | ||||
| NFKB1, RELA, SP1 regulated genes | Upregulated | CFPAC-1 (hPDAC cell line) | TLR-3 Signaling | nih.gove-century.usnih.gov |
| Dendritic and T-Cell Activation Genes | ||||
| CD40, CD83, CD86 | Overexpressed | Peripheral blood of pancreatic cancer patients | DC Activation | aacrjournals.org |
| IFNG, IL12A, IL12B | Overexpressed | Peripheral blood of pancreatic cancer patients | DC-mediated Th1 Response | aacrjournals.org |
| STAT1, STAT4 | Overexpressed | Peripheral blood of pancreatic cancer patients | Transcriptional Regulation of Th1 cells | aacrjournals.org |
| Interferon Signaling and Antiviral Genes | ||||
| TLR3 | Upregulated | Human pancreatic cancer cells (HPACs) | Innate Immunity | mdpi.com |
| IFI16, IFI27, TICAM1 | Overexpressed | Human pancreatic cancer cells (HPACs) | Antiviral Response | mdpi.com |
| CXCL10 | Upregulated (>200-fold) | Human pancreatic cancer cells (HPACs) | Cytokine/Chemokine Signaling | nih.govmdpi.com |
| HLA-B | Upregulated (>20-fold) | Human pancreatic cancer cells (HPACs) | Antigen Presentation | nih.govmdpi.com |
Proteomics and Flow Cytometry Analysis of Immune Cell Subsets
Proteomics , the large-scale study of proteins, and flow cytometry , a technique used to count and analyze the characteristics of cells, are crucial for understanding the effects of this compound on the immune system at the protein and cellular level.
In a study on patients with advanced pancreatic cancer, proteomic flow cytometry profiling was performed on paired blood samples taken before and after this compound treatment. aacrjournals.orgresearchgate.net This analysis focused on identifying changes in various immune cell subsets. The results demonstrated that this compound treatment enhanced peripheral immune activity, with a notable increase in the abundance of specific dendritic cell and T-cell populations. aacrjournals.org For example, an increased peripheral abundance of BTLA+ XCR1+ conventional DC1s (cDC1s) and CD4+SELL+ T cells was correlated with improved clinical outcomes. aacrjournals.orgresearchgate.net
Flow cytometry has also been used to quantify immune cell populations in the circulating blood of pancreatic cancer patients treated with this compound. mdpi.com In one study, a significant increase in circulating B cells (CD19+ cells) was observed after six weeks of treatment. mdpi.com However, the numbers of T cells and myeloid cells did not show a significant increase in this particular study. mdpi.com
The table below details the changes in immune cell subsets identified through flow cytometry in response to this compound.
| Immune Cell Subset | Change in Abundance | Patient/Cell Context | Analytical Method | Citation |
| BTLA+ XCR1+ cDC1s | Increased | Advanced Pancreatic Cancer Patients | Proteomic Flow Cytometry | aacrjournals.orgresearchgate.net |
| CD4+SELL+ T cells | Increased | Advanced Pancreatic Cancer Patients | Proteomic Flow Cytometry | aacrjournals.orgresearchgate.net |
| Circulating B cells (CD19+) | Increased | Pancreatic Cancer Patients | Flow Cytometry | mdpi.com |
| T cells and Myeloid cells | No Significant Increase | Pancreatic Cancer Patients | Flow Cytometry | mdpi.com |
Quantification of Cytokines and Chemokines
The quantification of cytokines and chemokines, which are signaling molecules that mediate immune responses, is a key aspect of this compound research. These molecules are often measured using multiplex immunoassays, such as Luminex-based assays or cytometric bead arrays (CBA). mdpi.commdpi.com
In studies involving human pancreatic cancer cells, treatment with this compound led to a significant upregulation of various cytokines and chemokines. nih.govmdpi.com Notably, CXCL10 was the most highly overexpressed cytokine, showing an increase of almost 200-fold. mdpi.com Other members of the C-X-C motif chemokine family, including CXCL1, CXCL2, CXCL3, CXCL8 (IL-8), CXCL11, CXCL14, and CXCL16, were also found to be upregulated. researchgate.net These chemokines are important for attracting immune cells like monocytes, macrophages, T cells, natural killer (NK) cells, and dendritic cells. mdpi.com
Interestingly, while this compound treatment stimulated the production of these pro-inflammatory molecules, it did not lead to elevated levels of IFN-α, IFN-β, or IFN-γ in pancreatic cancer cells. mdpi.comresearchgate.net This suggests a selective activation of specific immune signaling pathways.
The following table summarizes the key cytokines and chemokines affected by this compound treatment.
| Cytokine/Chemokine | Change in Expression/Level | Cell Type/Context | Analytical Method | Citation |
| CXCL10 | Upregulated (~200-fold) | Human Pancreatic Cancer Cells | Gene Expression Profiling/Proteomics | nih.govmdpi.comresearchgate.net |
| CXCL1, CXCL2, CXCL3, CXCL8, CXCL11, CXCL14, CXCL16 | Upregulated | Human Pancreatic Cancer Cells | Gene Expression Profiling | researchgate.net |
| IFN-α, IFN-β, IFN-γ | No elevated levels | Human Pancreatic Cancer Cells | Proteomics | mdpi.comresearchgate.net |
| IL-32 | Upregulated | CFPAC-1 (hPDAC cell line) | Multiplexed Gene Expression | nih.gov |
In Vitro Model Systems Utilized in this compound Research
Viral Challenge Assays in Cell Lines
Viral challenge assays are used to assess the antiviral activity of a compound in vitro. These assays typically involve infecting a cell culture with a virus and then treating the cells with the compound of interest to see if it can inhibit viral replication.
This compound has been shown to be effective against a range of viruses in such assays. For example, it has demonstrated potent adjuvant activity when combined with influenza vaccines. plos.org In one study, this compound was shown to be an effective antiviral against SARS-CoV-1 in mice. nih.gov Another in vitro study using this compound against human coronavirus OC43 found it to be highly effective at achievable human doses. nih.gov
The mechanism behind this antiviral activity is linked to this compound's ability to activate the innate immune system. nih.govwikipedia.org By binding to TLR3, this compound triggers the production of interferons and activates the RNase L enzyme, which degrades viral RNA, thereby inhibiting viral replication. nih.govwikipedia.org
A luciferase reporter gene assay in HEK293T cells, which have low levels of TLRs, was used to demonstrate that this compound could reverse the inhibition of the innate immune response caused by the Ebola virus protein VP35. unica.it This suggests that this compound can act as a decoy for VP35, preventing it from suppressing the host's antiviral defenses. unica.itbioworld.com
In Vivo Preclinical Models in this compound Research
In vivo preclinical models are fundamental to understanding the biological activity and therapeutic potential of this compound before human trials. These models, primarily involving animals, allow for the investigation of the compound's complex interactions within a living system, providing insights into its mechanisms of action, efficacy, and its effects on the immune system in response to various diseases.
Use of Animal Models for Investigating Antiviral Activities (e.g., Murine Models of Viral Infection)
Murine models are extensively used to evaluate the antiviral properties of this compound against a range of pathogenic viruses. These studies have been crucial in demonstrating the compound's ability to elicit a protective immune response.
Research in mouse models of Severe Acute Respiratory Syndrome (SARS-CoV-1) has shown that this compound is an effective antiviral agent. nih.gov Similarly, studies using murine models of Western Equine Encephalitis Virus (WEEV) infection reported that this compound provided a more than two-fold survival advantage compared to another experimental antiviral, favipiravir. firstwordpharma.comfirstwordpharma.com
A significant area of investigation has been its efficacy against the Ebola virus (EBOV). In a lethal EBOV-Zaire challenge study in Balb/c mice, this compound treatment resulted in 100% survival at a well-tolerated dose. bioworld.com The mechanism of action in this model was identified as twofold: it functions as a Toll-like receptor 3 (TLR3) agonist to boost the innate immune response and also acts as a dsRNA decoy for the Ebola virus protein VP35. bioworld.comaimimmuno.com By sequestering VP35, this compound prevents the virus from inhibiting the host's type I interferon (IFN) responses. bioworld.com These findings from animal studies highlight this compound's potential as a prophylactic agent against highly pathogenic viruses. bioworld.comaimimmuno.com
Table 1: Summary of this compound Antiviral Activity in Murine Models
| Animal Model | Virus | Key Research Findings | Citation |
|---|---|---|---|
| Mouse | Severe Acute Respiratory Syndrome Coronavirus 1 (SARS-CoV-1) | Demonstrated effective antiviral activity. | nih.gov |
| Balb/c Mouse | Ebola Virus (EBOV) | Provided 100% protection against lethal infection. Exhibited a dual mechanism of action by stimulating TLR3 and acting as a decoy for the viral VP35 protein. | bioworld.comaimimmuno.com |
| Mouse | Western Equine Encephalitis Virus (WEEV) | Showed a greater than two-fold survival benefit compared to favipiravir. | firstwordpharma.comfirstwordpharma.com |
Application in Animal Models for Cancer Research (e.g., Mouse Models of Melanoma, Pancreatic Cancers)
The application of this compound in animal models of cancer has revealed its potential as an immunotherapeutic agent, both as a monotherapy and in combination with other treatments. Preclinical research in mouse models of pancreatic cancer and melanoma was the first to demonstrate the synergistic potential of this compound with checkpoint blockade therapies. clinicaltrialsarena.comaimimmuno.com These studies have shown that this compound can enhance the efficacy of checkpoint inhibitors, leading to improved survival rates in animal tumor models. clinicaltrialsarena.comaimimmuno.com
In pancreatic cancer, extensive preclinical research in animal models established that this compound had a significant therapeutic benefit. aimimmuno.com This foundational work supported its progression into clinical investigation for this difficult-to-treat cancer.
For melanoma, recent preclinical studies using a mouse model have further elucidated the compound's combination therapy potential. Research published in the journal Vaccines highlighted that combining dendritic cell-based vaccines, anti-PD-L1 checkpoint inhibitors, and this compound-induced chemokine modulation effectively decelerated tumor growth and enhanced survival rates. patsnap.comglobenewswire.com This suggests that this compound can help reprogram the tumor microenvironment, making it more susceptible to other immunotherapies.
Table 2: Summary of this compound Application in Animal Models for Cancer Research
| Animal Model | Cancer Type | Key Research Findings | Citation |
|---|---|---|---|
| Mouse | Pancreatic Cancer | Demonstrated significant therapeutic benefit. Showed synergistic potential with checkpoint blockade therapeutics, increasing survival rates and efficacy. | clinicaltrialsarena.comaimimmuno.com |
| Mouse | Melanoma | First demonstrated synergistic potential with checkpoint blockade therapeutics. Combination with dendritic cell vaccines and anti-PD-L1 inhibitors slowed tumor growth and improved survival. | clinicaltrialsarena.comaimimmuno.compatsnap.comglobenewswire.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Favipiravir |
Emerging Research Directions and Future Perspectives on Rintatolimod
Exploration of Novel Therapeutic Combinations in Preclinical Settings
The immunomodulatory activity of rintatolimod makes it a prime candidate for combination therapies, particularly in oncology, where enhancing the patient's own immune system to fight cancer is a key strategy. Preclinical studies are investigating its synergistic effects with various cancer treatments, including chemotherapy, checkpoint inhibitors, and therapeutic vaccines. The goal is to amplify anti-tumor responses and overcome resistance to existing therapies. upmcphysicianresources.combiospace.com
In models of recurrent ovarian cancer, researchers are exploring the loco-regional administration of this compound in combination with traditional chemotherapy and modern immunotherapies. upmcphysicianresources.com Preclinical data demonstrated a high level of synergy between TLR3 ligands like this compound, interferon-alpha (IFNα), and COX-2 inhibitors in inducing chemokines that attract cytotoxic T lymphocytes (CTLs) to the tumor microenvironment. nih.gov One phase I trial combined intraperitoneal cisplatin, this compound, and IFNα with oral celecoxib, a COX-2 inhibitor, to reprogram the tumor microenvironment for enhanced CTL attraction. nih.gov Further studies are assessing its use with the checkpoint inhibitor pembrolizumab (B1139204) and cisplatin. upmcphysicianresources.comcancer.gov
For melanoma, recent preclinical data has shown that combining dendritic cell-based vaccines with a chemokine-modulating regimen containing this compound and anti-PD-L1 checkpoint inhibitors can slow tumor growth and improve survival in mouse models. biospace.com Similarly, preclinical work has been undertaken to test this compound as part of a combination therapy for colorectal cancer. me-pedia.org
The application of these combinations extends to virally-induced pathologies. A notable example is the investigation of this compound with interferon alfa-2b in cancer patients also suffering from COVID-19, repurposing an experimental cancer therapy as a potential antiviral treatment. roswellpark.org
Table 1: Selected Preclinical and Early-Phase Combination Therapies Involving this compound This table is interactive. Click on the headers to sort.
| Disease Model | Combination Agents | Therapeutic Goal | Reference(s) |
|---|---|---|---|
| Recurrent Ovarian Cancer | Cisplatin, Interferon alpha-2b (IFNα), Celecoxib | Reprogram tumor microenvironment to enhance attraction of cytotoxic T lymphocytes (CTLs). | nih.gov |
| Recurrent Ovarian Cancer | Cisplatin, Pembrolizumab | Stimulate innate immune pathways for an increased tumor response. | upmcphysicianresources.comcancer.gov |
| Melanoma | Dendritic Cell Vaccines, Anti-PD-L1 Inhibitors | Slow tumor cell growth and improve survival by enhancing anti-tumor immunity. | biospace.com |
| Colorectal Cancer | Not Specified | Combination therapy to inhibit tumor growth. | me-pedia.org |
| Cancer with COVID-19 | Interferon alfa-2b | Promote viral clearance through synergistic immunomodulatory and antiviral activity. | roswellpark.org |
Investigation of Alternative Administration Routes for Localized Immune Modulation (e.g., Intranasal Delivery in Respiratory Disease Models)
While this compound is typically administered intravenously, research into alternative routes aims to enhance its utility for localized immune modulation, particularly for respiratory diseases. wikipedia.orgpatsnap.com Intranasal delivery is a key area of investigation, offering a non-invasive method to directly target the mucosal immune system of the respiratory tract, the primary entry point for many viruses. aimimmuno.comresearchgate.netnih.gov
The rationale is that intranasal administration of this compound could induce a potent, localized innate immune response, creating an antiviral state in the nasal and pulmonary airways. aimimmuno.com This approach has shown promise in preclinical models. For example, intranasal administration of a this compound-adjuvanted H5N1 vaccine was shown to protect mice against multiple strains of the influenza virus. researchgate.net Furthermore, in mouse models of SARS-CoV-1, intranasal this compound demonstrated 100% protective efficacy. aimimmuno.compublicnow.com
Building on this preclinical success, a Phase 1 clinical trial in healthy subjects was conducted to evaluate the safety and biological activity of repeated intranasal doses of this compound. aimimmuno.com The study confirmed that the intranasal route was well-tolerated and could induce a mucosal immune response, supporting its potential as a prophylactic or early-stage treatment for respiratory viruses like SARS-CoV-2. aimimmuno.com Research collaborations are also exploring the use of specialized inhalation devices to deliver an atomized mist of this compound deep into the lungs, potentially stopping viruses at the initial site of infection. aimimmuno.com
Identification and Validation of Mechanistic Biomarkers in Preclinical Models
To optimize and personalize this compound therapy, researchers are focused on identifying and validating biomarkers that can predict patient response and provide insight into the drug's mechanism of action. plos.org This involves analyzing changes in the immune landscape of patients and in preclinical models following treatment.
In advanced pancreatic cancer, studies have revealed that this compound treatment significantly enhances peripheral immune activity. aacrjournals.orgpatsnap.com Comprehensive transcriptomic and proteomic profiling of patient blood samples identified several key biomarkers associated with positive clinical outcomes. Specifically, an increased abundance of type 1 conventional dendritic cells (cDC1s) and specific T-cell populations (CD4+SELL+ T cells) after treatment correlated with improved survival. aacrjournals.orgpatsnap.com Conversely, patients with progressive disease showed an increased expression of genes encoding for the immune checkpoint PD-1 and the enzyme IDO1, which is involved in immune suppression. aacrjournals.orgpatsnap.com
In pancreatic cancer cell lines, treatment with this compound led to the significant upregulation of various cytokines and chemokines, with CXCL10 showing an increase of almost 200-fold. mdpi.com This chemokine is crucial for attracting immune cells like T cells, NK cells, and macrophages. Similarly, in ovarian cancer models, the induction of the CTL-attracting chemokines CCL5 and CXCL10 was identified as a key mechanistic biomarker of this compound's effect, especially when used in combination with IFNα. nih.gov These findings suggest that a patient's baseline and on-treatment chemokine and immune cell profiles could serve as crucial biomarkers to guide therapy. plos.orgaacrjournals.org
Table 2: Potential Mechanistic Biomarkers for this compound Activity This table is interactive. Click on the headers to sort.
| Biomarker | Change with this compound | Associated Disease Model | Indicated Effect | Reference(s) |
|---|---|---|---|---|
| Type 1 Conventional Dendritic Cells (cDC1) | Increased Abundance | Pancreatic Cancer | Enhanced anti-tumor immunity, improved clinical outcome. | aacrjournals.orgpatsnap.com |
| CD4+SELL+ T Cells | Increased Abundance | Pancreatic Cancer | T-cell activation, improved clinical outcome. | aacrjournals.org |
| PD-L1 / PD-L2 | Decreased Expression | Pancreatic Cancer | Reduced immune suppression. | patsnap.com |
| IDO1 / PD-1 | Increased Expression | Pancreatic Cancer (Progressive Disease) | Indication of immune-evasion and potential treatment resistance. | aacrjournals.orgpatsnap.com |
| CXCL10 (IP-10) | Upregulation | Pancreatic Cancer, Ovarian Cancer | Attraction of effector immune cells (T cells, NK cells). | nih.govmdpi.com |
| CCL5 (RANTES) | Upregulation | Ovarian Cancer | Attraction of cytotoxic T lymphocytes. | nih.gov |
| RNase L | Activation | General (Innate Immunity) | Antiviral activity through RNA degradation. | me-pedia.orgmdpi.com |
Theoretical Expansion into New Disease Pathologies Based on Core Immunomodulatory Principles
The foundational principle of this compound's action—selective activation of the TLR3 pathway to stimulate innate immunity—provides a strong theoretical basis for its application in a wide range of diseases beyond its initial indications. wikipedia.orgpatsnap.complos.org Researchers are leveraging this core immunomodulatory mechanism to expand into new pathologies where enhancing the host's antiviral or anti-tumor response is beneficial.
The most significant expansion has been into oncology. The observation that TLR3 is expressed on various cancer cells, including pancreatic cancer, and on key immune cells like dendritic cells, has prompted trials in pancreatic cancer, ovarian cancer, melanoma, and colorectal cancer. me-pedia.orgupmcphysicianresources.comaacrjournals.orgmdpi.com The theory is that this compound can act both directly on tumor cells and indirectly by activating an anti-tumor immune response, making it a versatile component of cancer immunotherapy. aacrjournals.orgresearchgate.net
In the realm of infectious diseases, its ability to mimic a viral dsRNA signature has led to preclinical investigations against a broad spectrum of viruses. nih.gov Preclinical studies have shown its effectiveness against not only coronaviruses (SARS-CoV-1) and influenza but also against pathogens with different replication strategies like the Ebola virus and Coxsackie B3 virus. me-pedia.orgnih.govbioworld.com A particularly novel finding from the Ebola model is that this compound may have a dual mechanism of action: acting as a traditional TLR3 agonist and also as a "dsRNA decoy" that sequesters a viral protein (VP35) responsible for suppressing the host's interferon response. bioworld.com This opens up possibilities for treating other viruses that use similar immune evasion strategies.
Most recently, this theoretical framework has been applied to the global challenge of COVID-19 and its long-term sequelae, known as Long Covid. solvecfs.org The drug is being investigated in clinical trials for Long Covid, focusing on debilitating symptoms like fatigue and cognitive dysfunction, which share characteristics with ME/CFS. solvecfs.org This expansion is based on the hypothesis that a dysregulated immune response to the initial viral infection underlies the chronic symptoms, an area where an immunomodulator like this compound could potentially intervene. solvecfs.org
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Cisplatin | |
| Interferon alpha-2b (IFNα) | |
| Pembrolizumab | |
| Celecoxib | |
| Polyinosinic:polycytidylic acid (Poly I:C) | |
| Uridylic acid | |
| Nivolumab | |
| Interferon-alpha (IFN-α) | |
| Interferon-beta (IFN-β) | |
| Tumor necrosis factor-alpha (TNF-α) | |
| Interleukin-6 (IL-6) | |
| CXCL10 | |
| CCL5 | |
| CXCL12 | |
| CCL22 |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
